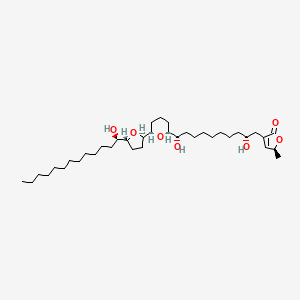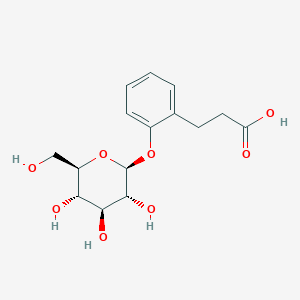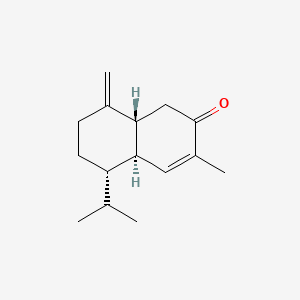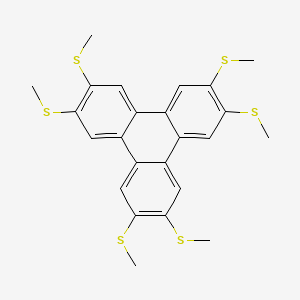
2,3,6,7,10,11-Hexakis(methylthio)triphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7,10,11-Hexakis(methylthio)triphenylene is a semiconductive coordination network . It is a compound with the formula C24 H24 S6 . It is used in the preparation of Metal-Organic Frameworks (MOFs), which are materials formed by the coordination of metal ions and organic ligands . Compared to traditional inorganic porous materials, MOFs have higher porosity, larger specific surface area, adjustable pore structure, and excellent structural stability, and are widely used in the field of chemical energy storage .
Synthesis Analysis
The synthesis of 2,3,6,7,10,11-Hexakis(methylthio)triphenylene involves the reaction of 2,3,6,7,10,11-hexakis(methylthio)triphenylene (1) with BiCl3 in benzene . This forms the crystalline composite 1·BiCl3, which is an air-stable semiconductor with an electronic band gap of 2.0 eV . The synthesis indicates that semiconductive networks can be effectively accessed by linking electroactive organic ligands through intervening metal halide moieties .Molecular Structure Analysis
The molecular structure of 2,3,6,7,10,11-Hexakis(methylthio)triphenylene is characterized by a triphenylene core with six methylthio groups attached to it . The crystal structure features a composite one-dimensional BiCl3 framework in which the Bi(III) center is chelated to the organic ligand . The chelation bonds facilitate the ligand-metal center interaction and generate substantial charge transfer phenomena .Chemical Reactions Analysis
The chemical reactions involving 2,3,6,7,10,11-Hexakis(methylthio)triphenylene primarily involve its use as a ligand in the formation of coordination networks . The polycyclic aromatic ligands of 2,3,6,7,10,11-hexakis(alkylthio)triphenylene interact with BiBr3 and BiCl3 to form air-stable and solution-processable hybrid semiconductors featuring diverse network dimensionalities and electronic properties .Physical And Chemical Properties Analysis
2,3,6,7,10,11-Hexakis(methylthio)triphenylene is readily soluble in common organic solvents . It exhibits self-organizing long fiber structures with supramolecularly ordered columnar stacks that lie parallel to the substrate .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for 2,3,6,7,10,11-Hexakis(methylthio)triphenylene research could involve the design and synthesis of new discotic liquid crystalline (LC) semiconducting materials based on a triphenylene core . These materials could have a relatively lower band gap energy, making them suitable for electronic and optoelectronic applications .
Eigenschaften
CAS-Nummer |
206876-04-2 |
|---|---|
Produktname |
2,3,6,7,10,11-Hexakis(methylthio)triphenylene |
Molekularformel |
C24H24S6 |
Molekulargewicht |
504.9 g/mol |
IUPAC-Name |
2,3,6,7,10,11-hexakis(methylsulfanyl)triphenylene |
InChI |
InChI=1S/C24H24S6/c1-25-19-7-13-14(8-20(19)26-2)16-10-22(28-4)24(30-6)12-18(16)17-11-23(29-5)21(27-3)9-15(13)17/h7-12H,1-6H3 |
InChI-Schlüssel |
YHVUINDSSICLLY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)SC)SC)SC)SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




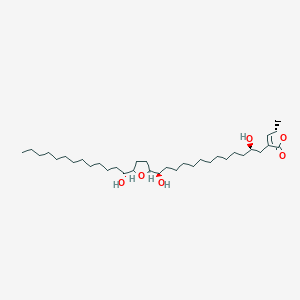
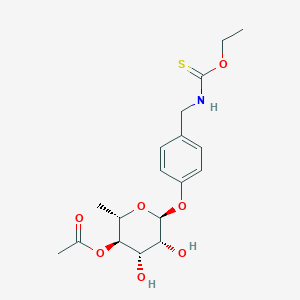
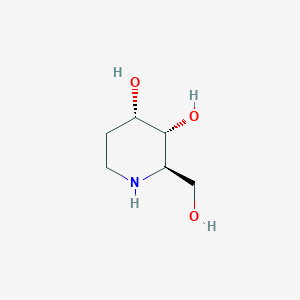
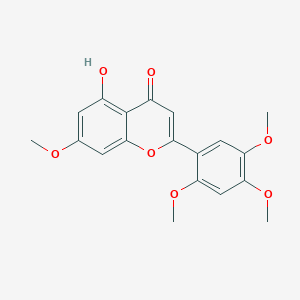


![11-[17-(6-Carboxy-2,3,4-trihydroxyphenoxy)-3,4,5,18,19-pentahydroxy-8,14-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carboxylic acid](/img/structure/B8271650.png)
